molecular formula C4H8Cl4Si B095913 Trichloro(3-chloro-2-methylpropyl)silane CAS No. 18142-53-5

Trichloro(3-chloro-2-methylpropyl)silane

Cat. No. B095913
CAS RN: 18142-53-5
M. Wt: 226 g/mol
InChI Key: VVUUXYGSBMJAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichloro(3-chloro-2-methylpropyl)silane, also known as TMPCS, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is used in various scientific research applications. TMPCS is a versatile compound that can be used for the synthesis of various organic compounds.

Scientific Research Applications

Trichloro(3-chloro-2-methylpropyl)silane is widely used in scientific research for the synthesis of various organic compounds. It is used as a reagent for the preparation of siloxane-based materials, which have applications in the fields of electronics, optics, and coatings. Trichloro(3-chloro-2-methylpropyl)silane is also used as a precursor for the synthesis of organosilicon compounds, which have applications in the fields of pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

Trichloro(3-chloro-2-methylpropyl)silane is a reactive compound that can undergo various chemical reactions. It can react with water to form hydrochloric acid and silanols. It can also react with alcohols, amines, and thiols to form the corresponding silanes. The mechanism of action of Trichloro(3-chloro-2-methylpropyl)silane depends on the reaction it undergoes and the compound it reacts with.

Biochemical And Physiological Effects

Trichloro(3-chloro-2-methylpropyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled. Therefore, it should be handled with care and proper safety precautions should be taken.

Advantages And Limitations For Lab Experiments

Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that can be used for the synthesis of various organic compounds. It is easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale industrial production.

Future Directions

There are many future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research. It can be used for the synthesis of new materials with unique properties. It can also be used for the preparation of novel organosilicon compounds with applications in the fields of medicine and agriculture. Furthermore, Trichloro(3-chloro-2-methylpropyl)silane can be used for the development of new catalysts for organic reactions. The possibilities for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are endless and require further exploration.
Conclusion:
In conclusion, Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that has many scientific research applications. It is used for the synthesis of various organic compounds and has potential for the development of new materials and catalysts. However, it is toxic and should be handled with care. The future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are vast and require further exploration.

properties

CAS RN

18142-53-5

Product Name

Trichloro(3-chloro-2-methylpropyl)silane

Molecular Formula

C4H8Cl4Si

Molecular Weight

226 g/mol

IUPAC Name

trichloro-(3-chloro-2-methylpropyl)silane

InChI

InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3

InChI Key

VVUUXYGSBMJAHC-UHFFFAOYSA-N

SMILES

CC(C[Si](Cl)(Cl)Cl)CCl

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)CCl

Other CAS RN

18142-53-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 ml apparatus, there as combined 13.6 g (0.1 mol) of Cl3SiH, 9.1 g (0.1 mol) of methallyl chloride, and 11.5 g (0.1 mol) of MeSiHCl2, followed by 0.05 ml Pt catalyst solution at 21° C. Gentle heating caused an exothermic reaction to 52° C. in 22 min. The complete reaction was vacuum distilled, yielding 14.14 g (68.8%) of MeSiCl2CH2CHMeCH2Cl and 4.86 g (21.5%) of Cl3SiCH2CHMeCH2Cl. This example indicates that at the equimolar level, neither Cl3SiH nor MeSiHCl2 is an effective promoter for reactions of the other with methallyl chloride.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Four
Yield
68.8%
Yield
21.5%

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